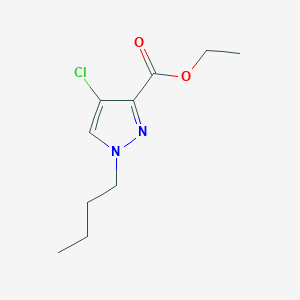![molecular formula C24H29N3O4 B2747499 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide CAS No. 941929-07-3](/img/structure/B2747499.png)
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds containing a 2,3-dihydrobenzo [1,4]dioxin moiety can be achieved starting from methyl acrylate and then removing the methyl group with LiOH after cyclization . The anti-inflammatory properties and synthesis of carboxylic acid compounds containing benzo-1,4-dioxane (2,3-dihydro-1,4-benzodioxin) subunit was studied .Molecular Structure Analysis
The molecular structure of compounds containing a 2,3-dihydrobenzo [1,4]dioxin moiety has been studied in several papers .Chemical Reactions Analysis
The chemical reactions involving compounds with a 2,3-dihydrobenzo [1,4]dioxin moiety have been described in the literature .Physical And Chemical Properties Analysis
The physical and chemical properties of compounds containing a 2,3-dihydrobenzo [1,4]dioxin moiety have been reported. For example, the density is approximately 1.3±0.1 g/cm3, the boiling point is around 291.4±39.0 °C at 760 mmHg, and the flash point is about 130.0±27.1 °C .Applications De Recherche Scientifique
Synthesis and Applications in Drug Development
- Research focuses on synthesizing novel compounds for potential therapeutic applications, including anti-inflammatory, analgesic agents, and antibacterial agents. For instance, Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, demonstrating significant COX-2 inhibition, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020). Similarly, Patel et al. (2011) synthesized new pyridine derivatives with antimicrobial activity, highlighting the importance of structural modification for enhancing biological activities (Patel et al., 2011).
Role in Modulating Biological Pathways
- Certain compounds are investigated for their role in modulating biological pathways, such as orexin receptors, which are implicated in feeding, arousal, stress, and drug abuse. For example, Piccoli et al. (2012) explored the effects of orexin receptor antagonists in a model of binge eating in rats, identifying the orexin-1 receptor as a potential target for treating compulsive eating disorders (Piccoli et al., 2012).
Advances in Polymer and Material Science
- Research also extends to the synthesis of polyamides and other polymers containing specific functional groups or structures, demonstrating applications in material science. For example, Hattori and Kinoshita (1979) described the syntheses of polyamides containing theophylline and thymine, showcasing the versatility of these compounds in creating materials with potential biomedical applications (Hattori & Kinoshita, 1979).
Chemical Synthesis and Mechanistic Studies
- The synthesis and mechanistic studies of complex organic molecules are a significant area of research. Studies often involve exploring novel synthetic routes, understanding reaction mechanisms, and developing new pharmaceutical intermediates. For example, Ramesh et al. (2006) reported an improved synthesis method for an important intermediate used in the production of the anti-hypertensive drug Doxazosin, demonstrating the ongoing advancements in synthetic organic chemistry (Ramesh et al., 2006).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[2-(2,4-dimethylanilino)-2-oxoethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O4/c1-16-3-5-20(17(2)13-16)26-23(28)15-27-9-7-18(8-10-27)24(29)25-19-4-6-21-22(14-19)31-12-11-30-21/h3-6,13-14,18H,7-12,15H2,1-2H3,(H,25,29)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVKIDYHCXCQCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2CCC(CC2)C(=O)NC3=CC4=C(C=C3)OCCO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(Z)-2-(2,3-dimethoxybenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2747419.png)
![methyl 2-(4,6-dioxo-2-(o-tolyl)-3-(p-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2747420.png)



![2-chloro-4-fluoro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2747429.png)

![1-(3,4-Dimethoxyphenyl)-2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)ethanone](/img/structure/B2747433.png)

![N-(2,4-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2747435.png)
